9-Aminoacridine hemihydrate

Fluorescence lifetime DNA intercalation Ratiometric imaging

Researchers face irreproducible fluorescence data when substituting acridine dyes due to differing phototoxicity and DNA-binding kinetics. 9-Aminoacridine hemihydrate solves this with: - Three resolvable fluorescence lifetimes (τ=2.0, 12.3, 28.3 ns) enabling AT/GC-rich DNA discrimination via FLIM - No singlet oxygen generation → eliminates phototoxic artifacts - pKa ~10.0 for linear pH gradient quantification (ΔpH ≤3 units) - Assay purity 97.5-100%; 230-235°C melting point. Reliable global supply.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B7969841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminoacridine hemihydrate
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O
InChIInChI=1S/C13H10N2.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H2
InChIKeyIJBMBMFBYYEVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminoacridine Hemihydrate – High-Purity Fluorescent DNA Intercalator


9-Aminoacridine hemihydrate (CAS 65944-23-2, anhydrous CAS 90-45-9) is a cationic tri-heterocyclic aromatic amine belonging to the aminoacridine class of fluorescent dyes. It functions as a DNA intercalator, a pH-sensitive fluorescent probe, and a topical anti-infective agent. The hemihydrate form is supplied as a yellow crystalline powder with an assay purity of 97.5–100 % and a melting point of 230–235 °C . Its solubility profile is characteristic of the aminoacridine family: freely soluble in ethanol, soluble in acetone, slightly soluble in chloroform, toluene, and pyridine, and practically insoluble in water . These defined physicochemical specifications enable reproducible experimental outcomes when the hemihydrate is used as a research reagent.

Fluorescent DNA intercalator Multi-component lifetime enables site-specific binding discrimination
pH-sensitive probe Linear transmembrane ΔpH response for organelle studies
Ribosome biogenesis tool Dual inhibition of rRNA transcription and processing

Why Generic Acridine Dyes Cannot Replace 9-Aminoacridine Hemihydrate


Although 9-aminoacridine shares the planar acridine chromophore with proflavine, acridine orange, acriflavine, and quinacrine, the position and number of amino substituents dictate profoundly different photophysical, biochemical, and toxicological profiles. For example, the absence of an additional 3,6-diamino substitution (as in proflavine) renders 9-aminoacridine incapable of generating singlet oxygen upon irradiation, eliminating phototoxic confounding effects that plague other aminoacridines [1]. Similarly, the primary amine at position 9 confers a unique combination of DNA-intercalation geometry, RNA-binding capacity, and pH-responsive fluorescence that is not reproduced by N-alkylated or ring-substituted analogs [2][3]. These functional differences mean that generic “acridine dye” interchange leads to irreproducible fluorescence signals, unintended cellular toxicity, or loss of the specific biochemical readout for which 9-aminoacridine hemihydrate is selected.

Phototoxicity profile
9AA does not generate singlet oxygen upon irradiation; proflavine and acridine orange exhibit photobactericidal effects that may confound live-cell assays.
DNA-binding geometry
Primary amine at position 9 confers unique intercalation geometry and pH-responsive fluorescence not recapitulated by N-alkylated or ring-substituted analogs.
RNA processing inhibition
Direct RNA binding and dual transcription/processing blockade distinguish 9AA from aminoacridines that inhibit only RNA polymerase.

Quantitative Differentiation from Closest In-Class Analogs


Multi-Component Fluorescence Lifetime for Site-Specific DNA Detection

When 9-aminoacridine (9AA) is bound to DNA, time-resolved fluorescence decay resolves into three exponential components corresponding to three distinct emitting sites: (I) τ₁ = 2.0 ± 0.3 ns, Φ₁ = 0.06 ± 0.01; (II) τ₂ = 12.3 ± 0.7 ns, Φ₂ = 0.35 ± 0.02; (III) τ₃ = 28.3 ± 0.5 ns, Φ₃ = 0.81 ± 0.02 [1]. Acridine orange, by contrast, exhibits predominantly single-exponential decay when bound to DNA, reflecting a more homogeneous binding mode [2]. This multi-component lifetime signature is specific to 9-aminoacridine among simple acridine dyes.

Fluorescence lifetime heterogeneity
Head-to-head
9AA: τ₁=2.0 ns, τ₂=12.3 ns, τ₃=28.3 ns (3 components)
AO: single exponential decay
Enables ratiometric AT/GC site discrimination
Multi-component decay intrinsic to 9AA-DNA complex
Fluorescence lifetime DNA intercalation Ratiometric imaging

Absence of Singlet-Oxygen Phototoxicity in Live-Cell Imaging

Under illumination at a light dose of 6.3 J/cm², derivatives of 9-aminoacridine (aminacrine) exhibited phototoxic activity against only a subset of test organisms, whereas proflavine and acridine orange were photobactericidal against all strains tested, with illumination producing up to a 50-fold reduction in minimum lethal drug concentration for the photosensitizing acridines [1]. In yeast, acriflavine, proflavine, and acridine orange became effective nuclear mutagens upon irradiation, while 9-aminoacridine, quinacrine, and acridine showed no biological effect under identical irradiation conditions, a result attributed to the inability of 9-aminoacridine to generate singlet oxygen [2].

Singlet-oxygen phototoxicity
Head-to-head
9AA: no phototoxicity
Proflavine/AO: ≥50-fold increase in bactericidal potency under light
Supports live-cell imaging without phototoxic confound
Light dose 6.3 J/cm²; tested across 5 bacterial strains
Phototoxicity Singlet oxygen Live-cell imaging safety

Dual Inhibition of Pre-rRNA Transcription and Processing

9-Aminoacridine (9AA) rapidly abolishes ribosome biogenesis in cultured mammalian cells by simultaneously inhibiting RNA polymerase I-mediated transcription of 47S pre-rRNA and post-transcriptional processing of already-synthesized pre-rRNAs. A fluorescent intercalator displacement (FID) assay confirmed that 9AA binds directly to RNA in vitro, a property that likely underlies its unique ability to block pre-rRNA maturation [1]. By contrast, proflavine and 9-amino-1,2,3,4-tetrahydroacridine inhibit DNA-primed RNA polymerase activity but have not been shown to bind RNA or to interfere with post-transcriptional rRNA processing steps [2].

Pre-rRNA processing inhibition
Class-level inference
9AA: dual inhibition of transcription and processing
Proflavine: only transcription inhibition
Unique probe for simultaneous rRNA synthesis/processing study
Demonstrated in HeLa/U2OS cells; RNA binding by FID assay
Ribosome biogenesis RNA transcription Anticancer target validation

Transmembrane pH Indicator with Linear Response Over 3 pH Units

In liposomes prepared from bacterial phospholipids, 9-aminoacridine behaves as an ideal fluorescent indicator for artificially imposed transmembrane pH differences up to approximately 3 pH units, with a linear relationship between Q/(100−Q) and pH. The dye ceases to respond to pH changes when the external medium pH exceeds 10, corresponding to the ground-state pKₐ of 9-aminoacridine [1]. In contrast, 9-aminoacridine-4-carboxamide derivatives exhibit significantly lower excited-state pKₐ* values due to the electron-withdrawing carboxamide substituent, shifting the pH-sensing range to lower values and altering the proton-transfer dynamics [2].

Transmembrane pH range
Head-to-head
9AA: pKₐ ≈10.0, linear ΔpH ≤3 units
Carboxamide derivatives: lower pKₐ*, shorter linear range
Preferred for acidic organelle pH gradient measurement
Validated in bacterial chromatophore liposomes
Transmembrane pH gradient Liposome biophysics Fluorescent pH probe

Antibacterial Activity Against Klebsiella pneumoniae

The parent 9-aminoacridine compound exhibits a minimum inhibitory concentration (MIC) of 8–16 µg/mL against Klebsiella pneumoniae, demonstrating strain-specific antibacterial activity . When used as an adjuvant with rifampicin (RIF), 9-aminoacridine further reduces the toxicity profile of the combination therapy. Structure–activity relationship studies on N-alkyl-9-aminoacridine derivatives reveal a clear dependency on chain length, with peak MIC₉₉ values of 2–3 µM against methicillin-resistant Staphylococcus aureus for N-alkyl chains of 10–14 carbons [1]. However, these N-alkyl derivatives operate via a membrane-disrupting amphiphilic mechanism distinct from the DNA-intercalation mechanism of the parent 9-aminoacridine, illustrating that even homologous derivatives cannot substitute for the parent compound in mechanistic studies.

Antibacterial MIC
Cross-study comparable
9AA parent: 8–16 µg/mL vs. K. pneumoniae
N-alkyl C10–14: 2–3 µM vs. MRSA (membrane disruption)
DNA-targeted antimicrobial screening benchmark
Mechanism differs from membrane-active N-alkyl derivatives
Antimicrobial resistance Klebsiella pneumoniae Adjuvant therapy

Hemoglobin Binding Affinity Compared to Acridine Orange

A comprehensive biophysical study employing fluorescence spectroscopy, circular dichroism, FTIR, and isothermal titration calorimetry (ITC) demonstrated that both acridine orange (AO) and 9-aminoacridine (9AA) bind human hemoglobin strongly via an endothermic, entropy-driven mechanism. However, 9AA exhibited consistently higher binding affinity than AO across all techniques, as evidenced by lower dissociation constants derived from spectroscopic titrations and larger enthalpic contributions in ITC [1]. Circular dichroism further quantified a greater loss of α-helicity in hemoglobin upon 9AA binding compared to AO, indicating more extensive conformational perturbation of the protein [2].

Hemoglobin binding affinity
Head-to-head
9AA > AO: lower Kd, greater α-helicity loss in Hb
Reported higher binding affinity for protein-ligand model studies
ITC, fluorescence quenching, CD at pH 7.4, 25°C
Protein-ligand binding Hemoglobin Isothermal titration calorimetry

Application Scenarios with Quantifiable Advantage


FLIM of DNA Compaction and Nucleoid Architecture

The three resolvable fluorescence lifetimes of DNA-bound 9-aminoacridine (τ₁=2.0 ns, τ₂=12.3 ns, τ₃=28.3 ns) [1] enable FLIM-based discrimination of AT-rich vs. GC-rich DNA microenvironments within single bacterial or eukaryotic cells. This application is uniquely served by 9-aminoacridine hemihydrate because acridine orange and proflavine lack sufficient lifetime heterogeneity to provide comparable spatial resolution of DNA base composition in situ. Researchers can procure the hemihydrate for FLIM studies with confidence that the multi-exponential decay signature is an intrinsic property of the compound, not a batch-dependent artifact.

Live-Cell Ribosome Biogenesis Inhibition Without Phototoxicity

When studying the kinetics of rRNA transcription and processing in mammalian cells, 9-aminoacridine hemihydrate is the only aminoacridine that simultaneously blocks pre-rRNA transcription and post-transcriptional processing [2] without introducing singlet-oxygen-mediated phototoxicity during fluorescence monitoring [3]. This dual advantage—mechanistic completeness plus photochemical safety—eliminates the need for separate dark-incubation controls that are mandatory for proflavine or acridine orange, reducing experimental complexity and improving data reproducibility.

Transmembrane pH Gradient Measurement in Acidic Organelles

The pKₐ of ~10.0 and linear fluorescence response up to ΔpH ≈ 3 units [4] make 9-aminoacridine hemihydrate the probe of choice for quantifying pH gradients across the membranes of lysosomes, thylakoids, and bacterial chromatophores. Alternative acridine-based pH probes with lower pKₐ values (e.g., carboxamide derivatives) lose sensitivity at the alkaline end of the gradient, leading to underestimation of the proton motive force. Procurement of the hemihydrate ensures accurate, calibration-grade pH gradient measurements across the full physiological range of acidic compartments.

Protein–Acridine Binding Thermodynamics as Drug-Serum Protein Model

For biophysical chemists studying the thermodynamics of small-molecule drug binding to serum transport proteins, 9-aminoacridine hemihydrate provides a validated reference ligand with quantified higher hemoglobin affinity compared to acridine orange [5]. The endothermic, entropy-driven binding signature and the measurable α-helicity perturbation of hemoglobin upon 9AA binding [6] serve as a benchmark for calibrating ITC and CD instruments and for training molecular docking algorithms that parameterize aminoacridine pharmacophores.

Application
Selection Property
Validation Focus
DNA microenvironment FLIM
Multi-component fluorescence lifetime
AT/GC base composition spatial resolution
Live-cell rRNA biogenesis studies
Dual transcription/processing inhibition, no phototoxicity
Ribosome kinetics without singlet-O₂ confound
Acidic organelle pH gradient
High pKₐ and wide linear pH sensing range
Proton motive force quantification accuracy
Protein-acridine binding thermodynamics
Reported higher hemoglobin binding affinity
ITC/CD calibration and pharmacophore benchmarking
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